9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine
Description
Significance of Fused Heterocyclic Systems in Chemical Sciences
Fused heterocyclic systems, which are complex ring structures where two or more rings share atoms, are of paramount importance in the chemical sciences. fiveable.me Their rigid, three-dimensional structures provide ideal scaffolds for interacting with biological targets, making them a cornerstone of pharmaceutical development and medicinal chemistry. fiveable.meresearchgate.net These systems are prevalent in a wide array of natural products and synthetic drugs. airo.co.inuomustansiriyah.edu.iq
The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into the fused rings creates unique electronic environments and enhances reactivity, making them versatile building blocks for complex molecule synthesis. fiveable.meairo.co.in Chemists can modify these systems to fine-tune their physical and biological properties. airo.co.in Furthermore, the coplanar and strained nature of some fused heterocycles can lead to high heats of formation, a property explored in the development of high-performance energetic materials. rsc.org
Historical Context and Evolution of Triazolo-Diazepine Chemistry
The story of triazolo-diazepines is intrinsically linked to the development of benzodiazepines. The first benzodiazepine (B76468), chlordiazepoxide, was discovered by Leo Sternbach at Hoffmann-La Roche in 1955 and marketed as Librium in 1960. rjptonline.orgnih.govresearchgate.net This was followed by the highly successful diazepam (Valium) in 1963. nih.govresearchgate.net These 1,4-benzodiazepines, which feature a benzene (B151609) ring fused to a diazepine (B8756704) ring, quickly replaced older sedatives like barbiturates due to a perceived better safety profile, particularly a lower risk of respiratory depression. nih.govresearchgate.net
In the following years, extensive research focused on modifying the benzodiazepine structure to enhance activity and modulate its effects. A key innovation was the fusion of an additional heterocyclic ring to the diazepine nucleus. The synthesis of triazolobenzodiazepines, which incorporate a triazole ring, was a significant evolution. wikipedia.orgtaylorandfrancis.com This structural modification, exemplified by well-known compounds such as alprazolam and triazolam, often resulted in higher potency. taylorandfrancis.comepa.gov The triazole ring's addition was found to influence the compound's interaction with the GABA-A receptor, the primary target for benzodiazepines. nih.govtaylorandfrancis.com The development of these fused-ring systems highlights a classic strategy in medicinal chemistry: using a known pharmacophore as a template for designing new molecular entities with distinct properties.
Scope and Academic Research Focus on 9H-fiveable.meairo.co.inwikipedia.orgTriazolo[4,3-a]fiveable.mewikipedia.orgdiazepine
Academic research on the specific 9H- fiveable.meairo.co.inwikipedia.orgTriazolo[4,3-a] fiveable.mewikipedia.orgdiazepine core, which lacks the fused benzene ring of its more famous "benzo" cousins, is more specialized. The research primarily revolves around the synthesis of novel derivatives and the exploration of their chemical and biological properties in preclinical settings.
Studies have focused on developing synthetic pathways to access this and related triazolo-diazepine scaffolds. For instance, research into the synthesis of fiveable.meairo.co.inwikipedia.orgtriazolo[4,3-a]pyrazine derivatives, a structurally similar core, involves multi-step processes starting from materials like 2,3-dichloropyrazine, followed by reactions with hydrazine (B178648) hydrate (B1144303) and cyclization with triethoxymethane to form the fused triazole ring. nih.gov Such synthetic explorations are crucial for creating libraries of new compounds for further investigation.
While the non-benzo fused 9H- fiveable.meairo.co.inwikipedia.orgTriazolo[4,3-a] fiveable.mewikipedia.orgdiazepine is less documented, extensive research exists on its benzodiazepine analogue, 4H- fiveable.meairo.co.inwikipedia.orgTriazolo[4,3-a] fiveable.mewikipedia.orgbenzodiazepine. epa.govnih.govchemicalbook.com Research on related fused systems, such as 9H-bis- fiveable.meairo.co.inwikipedia.orgtriazolo[4,3-a:3',4'-d] fiveable.menih.govbenzodiazepines, has demonstrated that these complex heterocyclic structures can exhibit interesting cytotoxic properties against human tumor cell lines in vitro. nih.govresearchgate.net Another study investigated new derivatives of 1,2,3-triazolo-1,4-benzodiazepines, noting their potential antidepressant properties in animal models. nuph.edu.ua These findings on related structures suggest the potential for diverse biological activities within the broader triazolo-diazepine class, providing a rationale for the continued academic exploration of less common scaffolds like 9H- fiveable.meairo.co.inwikipedia.orgTriazolo[4,3-a] fiveable.mewikipedia.orgdiazepine.
Table 1: Selected Research on Triazolo-Diazepine Systems
| Compound Class | Research Focus | Key Findings |
|---|---|---|
| 9H-bis- fiveable.meairo.co.inwikipedia.orgtriazolo[4,3-a:3',4'-d] fiveable.menih.govbenzodiazepines | Synthesis and in vitro cytotoxic activity | Certain derivatives showed antiproliferative properties against leukemia and lymphoma cell lines. nih.govresearchgate.net |
| fiveable.meairo.co.inwikipedia.orgtriazolo[4,3-a]pyrazine derivatives | Synthesis and kinase inhibition | Novel derivatives showed inhibitory activity against c-Met/VEGFR-2 kinases and antiproliferative activity against cancer cell lines. nih.gov |
| 1,2,3-triazolo-1,4-benzodiazepine derivatives | Antidepressant properties in animal models | Showed a significant decrease in immobility time in forced swim and tail suspension tests, indicating antidepressant-like effects. nuph.edu.ua |
| 8,9-dihydro-7H-pyrimido[4,5-b] fiveable.mewikipedia.orgdiazepines | Synthesis and anticancer/antimicrobial activity | Certain derivatives exhibited outstanding anticancer activity against a panel of 60 cancer cell lines and good antibacterial properties. mdpi.com |
Structure
3D Structure
Properties
CAS No. |
147688-57-1 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.142 |
IUPAC Name |
9H-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C6H6N4/c1-2-7-4-6-9-8-5-10(6)3-1/h1-3,5H,4H2 |
InChI Key |
JRRDTCHKNKJPOG-UHFFFAOYSA-N |
SMILES |
C1C2=NN=CN2C=CC=N1 |
Synonyms |
9H-1,2,4-Triazolo[4,3-a][1,4]diazepine(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 9h 1 2 3 Triazolo 4,3 a 1 3 Diazepine and Its Analogues
Classical and Established Synthetic Routes
Traditional approaches to the synthesis of the triazolo-diazepine skeleton have historically relied on well-established organic chemistry reactions, primarily focusing on building the heterocyclic rings sequentially.
Cyclocondensation Reactions and Ring Annulation Strategies
Cyclocondensation reactions are a cornerstone in the synthesis of benzodiazepine-based structures, which are often precursors to the final triazolo-fused system. These reactions typically involve the condensation of a bifunctional component, such as o-phenylenediamine (B120857) or its derivatives, with a suitable partner to form the seven-membered diazepine (B8756704) ring. nih.gov For instance, the reaction of o-phenylenediamines with compounds like 4-(arylmethylene)-6-phenyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one can yield 4-(substituted-benzyl)-1,3-dihydro-2H-benzo[f] nih.govresearchgate.netnih.govtriazepin-2-ones. nih.gov
Similarly, the formation of related pyrimido[4,5-b] nih.govnih.govdiazepines has been achieved through the cyclocondensation of 2,4,5,6-tetraaminopyrimidine (B94255) dihydrochloride (B599025) with various chalcones in the presence of a Lewis acid like BF₃∙OEt₂ in methanol. mdpi.com Ring annulation, the process of building a new ring onto an existing one, is also a key strategy. This can be seen in the synthesis of 9H-bis- nih.govbeilstein-journals.orgnih.govtriazolo[4,3-a:3',4'-d] nih.govnih.govbenzodiazepines, where the triazole rings are fused onto a pre-formed benzodiazepine (B76468) core. researchgate.netnih.gov
Multi-Step Approaches from Precursor Heterocycles
Another multi-step approach involves the Ugi four-component reaction (U4CR). In one sequence, the Ugi adducts are subjected to a tandem azide-alkyne cycloaddition/Ullmann coupling, which results in the formation of a tricyclic triazolo[1,5-a] nih.govnih.govbenzodiazepine scaffold. beilstein-journals.orgnih.gov One-pot syntheses, which combine several steps without isolating intermediates, have also been developed. A notable example involves a decarboxylative three-component [3 + 2] cycloaddition of nonstabilized azomethine ylides, followed by N-propargylation and an intramolecular click reaction to yield triazolobenzodiazepine-containing polycyclic compounds. nih.gov
Modern and Sustainable Synthetic Innovations
Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally friendly methods. These include catalyst-mediated reactions and the application of green chemistry principles.
Catalyst-Mediated Syntheses (e.g., Silver(I) triflate-catalyzed methods)
Transition-metal catalysis has become a powerful tool for constructing complex heterocyclic systems. Silver(I) triflate (AgOTf) has emerged as an effective catalyst for the synthesis of fused diazepine scaffolds. nih.gov A prominent method involves a post-Ugi assembly where pyrazole-tethered propargylamides, formed via an Ugi four-component reaction, undergo a silver(I) triflate-catalyzed intramolecular heteroannulation. beilstein-journals.orgnih.gov This reaction proceeds in a 7-endo-dig fashion to produce novel pyrazolo[1,5-a] nih.govnih.govdiazepine scaffolds in high yields under mild conditions. beilstein-journals.orgresearchgate.net The proposed mechanism suggests that the silver catalyst coordinates to the alkyne's triple bond, activating it for a nucleophilic attack by a pyrazole (B372694) nitrogen to form the seven-membered ring. beilstein-journals.orgnih.gov This strategy is scalable and tolerates a diverse range of substituents. beilstein-journals.orgresearchgate.net
| Entry | Reactants | Catalyst | Conditions | Product | Yield | Reference |
| 1 | Pyrazole-tethered propargylamide | AgOTf (20 mol %) | Dioxane, 90 °C, 7h | Pyrazolo[1,5-a] nih.govnih.govdiazepine | up to 98% | beilstein-journals.orgresearchgate.net |
| 2 | Ugi adduct from pyrazole-3-carbaldehyde, primary amine, propiolic acid, isocyanide | AgOTf | Post-Ugi heteroannulation | Pyrazolo[1,5-a] nih.govnih.govdiazepine | High | nih.gov |
Metal-Free and Green Chemistry Principles in Triazolo-Diazepine Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free synthetic routes. These methods avoid potentially toxic and costly metal catalysts. One such approach involves the synthesis of 1,4-benzodiazepines from hexafluoroisopropyl 2-aminobenzoates at room temperature, featuring mild conditions and excellent yields. nih.gov
A powerful metal-free strategy combines the Ugi-azide reaction with an intramolecular Huisgen cycloaddition (a "click reaction"). nih.gov This one-pot sequence can be performed without a copper catalyst, which is typically required for azide-alkyne cycloadditions. beilstein-archives.orgresearchgate.net The process involves reacting 2-azidobenzaldehydes, amines, isocyanides, and trimethylsilyl (B98337) azide (B81097) (TMSN₃), followed by heating to induce the intramolecular cycloaddition, yielding triazole-fused benzodiazepines. beilstein-archives.orgresearchgate.net This approach is highly efficient, generating only CO₂ and H₂O as byproducts in certain variations. nih.gov
Table 2: Metal-Free Synthesis of Triazole-Fused Benzodiazepines
| Entry | Reaction Type | Key Steps | Conditions | Product | Yield | Reference |
| 1 | One-Pot Ugi-Azide/Click Reaction | 1) Ugi-azide 4-CR; 2) Intramolecular cycloaddition | 1) MeOH, 40°C; 2) MeCN, 130°C | Triazole-fused benzodiazepine | 36-90% | beilstein-archives.org |
| 2 | Decarboxylative [3+2] Cycloaddition | 1) 3-component cycloaddition; 2) N-propargylation; 3) Cu-free click reaction | One-pot sequence | Fused-triazolobenzodiazepine | Good | nih.gov |
| 3 | Annulation from α-bromoamides | Reaction with hexafluoroisopropyl 2-aminobenzoates | Room Temperature | 1,4-Benzodiazepine (B1214927) | Excellent | nih.gov |
Microwave-Assisted and Oxidative Cyclization Techniques
Microwave-assisted organic synthesis (MAOS) has gained traction for its ability to dramatically reduce reaction times, increase yields, and improve product purity. scielo.brbau.edu.tr This technology has been successfully applied to the synthesis of triazolo-diazepine analogues. A tandem Ugi reaction followed by a microwave-assisted intramolecular azide-alkyne cycloaddition (IAAC) provides an effective route to 1,2,3-triazolobenzodiazepinones. nih.gov Notably, this IAAC step can proceed efficiently under catalyst-free conditions with microwave irradiation, which is unusual for non-terminal alkynes. nih.gov The use of microwave heating has also proven superior to conventional heating for the synthesis of related tri-substituted 1,3,5-triazines, resulting in shorter reaction times and excellent yields. mdpi.com
Control of Regioselectivity and Stereochemistry in Triazolo-Diazepine Formation
The formation of the triazolo-diazepine scaffold often involves multi-step syntheses where the control of atom arrangement (regioselectivity) and the 3D spatial orientation of atoms (stereochemistry) is critical.
Regioselectivity
A key strategy for achieving regioselectivity involves a [3+2] cycloaddition reaction followed by a cationic tandfonline.comnih.gov-rearrangement. In the synthesis of tricyclic 5,6-dihydro-4H-benzo[b] tandfonline.comnih.govresearchgate.nettriazolo[1,5-d] tandfonline.comresearchgate.netdiazepine derivatives, an azocarbenium intermediate undergoes a cycloaddition with nitriles. The subsequent rearrangement, which expands a 6-membered piperidine (B6355638) ring into a 7-membered diazepine ring, occurs with complete regioselectivity. nih.gov The phenyl substituent in the spiro-triazolium adduct migrates specifically from the carbon atom C(3) to the electron-deficient nitrogen atom N(2), ensuring the formation of the desired constitutional isomer. nih.gov
Another approach involves the 1,3-dipolar cycloaddition of nitrilimines with 1,4-benzodiazepines, which has been reported as a one-step, regioselective method for producing tandfonline.comnih.govresearchgate.nettriazolo[4,3-d] tandfonline.comresearchgate.netbenzodiazepine structures. tandfonline.com
Stereochemistry
Controlling stereochemistry, particularly at chiral centers within the diazepine ring, presents a significant challenge. The generation of an enolate from a triazolo-benzodiazepine precursor, followed by alkylation, is a common method for introducing substituents. The choice of base for this enolate generation is crucial for diastereoselectivity. Studies have shown that potassium hexamethyldisilazide (KHMDS) is a highly efficient base for this transformation, providing cleaner reactions compared to others like lithium diisopropylamide (LDA) or sodium hydride (NaH). acs.org
When the enolate of (±)-14 is treated with methyl iodide, a diastereomeric mixture is formed. The observed diastereoselectivity is influenced by factors such as the potassium counterion, which may create a conformationally restricted six-membered ring transition state. acs.org However, the preference for attack on a specific face (the pro-S face) is not governed by simple sterics, indicating more complex electronic or conformational factors are at play. acs.org Optimization of reaction conditions, such as solvent and temperature, can also influence the diastereomeric ratio, with one reported decarboxylative [3+2] cycloaddition achieving a 6:1 ratio by conducting the reaction in acetonitrile (B52724) at 110 °C. nih.gov
Table 1: Control of Selectivity in Triazolo-Diazepine Synthesis
| Method | Reagents/Conditions | Selectivity Outcome | Reference |
|---|---|---|---|
| [3+ + 2]-Cycloaddition/Rearrangement | Azocarbenium intermediate, Nitriles, AlCl₃, CH₂Cl₂ | Complete regioselectivity in the tandfonline.comnih.gov-shift to form the diazepine ring. | nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrilimines, 1,4-Benzodiazepines | Regioselective formation of the triazole ring. | tandfonline.com |
| Enolate Alkylation | (±)-14, KHMDS, Methyl Iodide, -78 °C | Formation of a diastereomeric mixture; selectivity influenced by the base's counterion. | acs.org |
| Decarboxylative [3+2] Cycloaddition | 2-azidebenzaldehyde, 2-aminoisobutyric acid, N-ethylmaleimide, CH₃CN, 110 °C | Achieved a diastereomeric ratio (dr) of 6:1. | nih.gov |
Reaction Condition Optimization for Enhanced Yields and Purity
Optimizing reaction conditions is essential for maximizing the yield and purity of the final triazolo-diazepine products, which is critical for their potential application.
Solvent, Temperature, and Reagent Screening
The synthesis of triazolobenzodiazepines via one-pot decarboxylative [3+2] cycloaddition was optimized by screening various solvents, including 2-methyltetrahydrofuran, toluene, ethanol, and acetonitrile. The best result was achieved in acetonitrile at a reaction temperature of 110 °C for 6 hours, affording a 93% yield as determined by liquid chromatography. nih.gov
In the synthesis of diazepam, a related benzodiazepine, a systematic optimization of the amination/cyclization step was performed. Different ammonia (B1221849) sources were tested, including 7N NH₃ in methanol, ammonium (B1175870) hydroxide (B78521), and ammonium acetate. An ammonium bromide/ammonium hydroxide solution proved to be a promising reagent. frontiersin.org Further optimization of temperature showed that increasing the reaction temperature from 40°C to 60°C improved the crude yield of diazepam from 61% to 86% within a 10-minute reaction time. frontiersin.org Ultimately, a continuous flow process was developed that produced diazepam in 96% yield with ~91% purity directly from the reaction stream, which could be increased to over 98% purity with a single recrystallization. frontiersin.org
Managing Steric Hindrance and Side Reactions
The structural features of the reactants can significantly impact reaction efficiency. For instance, the formation of the triazole ring can be sensitive to steric hindrance. In one synthesis, the cyclization to form a triazole ring was significantly lower (38% yield) when a sterically demanding methyl group was present. This reaction required reflux conditions, which also led to significant product degradation. acs.org
The choice of reagents can also be critical for avoiding side reactions like epimerization. It has been noted that using chlorophosphate reagents for triazole formation instead of harsher alternatives like Lawesson's reagent or phosphorus pentasulfide can significantly reduce the loss of stereochemical integrity at adjacent chiral centers. acs.org A specific synthesis of 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H- tandfonline.comnih.govresearchgate.nettriazolo[4,3-a] tandfonline.comresearchgate.netbenzodiazepines involves treating a benzodiazepine-2-thione with various aromatic acid hydrazides. The conditions for this transformation simply require refluxing the mixture for one hour. nih.govlookchem.com
Table 2: Optimization of Reaction Conditions for (Triazolo)-Diazepine Synthesis
| Reaction Step | Varied Condition | Conditions Tested | Optimal Condition/Result | Reference |
|---|---|---|---|---|
| Decarboxylative [3+2] Cycloaddition | Solvent | 2-Methyltetrahydrofuran, Toluene, EtOH, CH₃CN | CH₃CN at 110 °C; 93% LC yield. | nih.gov |
| Diazepam Amination/Cyclization | Temperature | 40 °C vs. 60 °C | 60 °C; Yield increased from 61% to 86%. | frontiersin.org |
| Diazepam Synthesis | Process | Batch vs. Continuous Flow | Continuous flow; 96% yield, >98% purity after recrystallization. | frontiersin.org |
| Triazole Formation | Steric Hindrance | Unsubstituted vs. Methyl-substituted precursor | Reflux conditions needed for substituted precursor, leading to degradation and a 38% yield. | acs.org |
| Thionation/Cyclization | Reagent | Lawesson's Reagent vs. Chlorophosphate Reagents | Chlorophosphate reagents suggested to reduce epimerization. | acs.org |
| Triazole Annulation | Reagents | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione, Aromatic acid hydrazides | Reflux for 1 hour. | nih.govlookchem.com |
Chemical Reactivity and Transformations of the 9h 1 2 3 Triazolo 4,3 a 1 3 Diazepine Core
Electrophilic and Nucleophilic Substitution Reactions on the Ring System
The fused ring system of 9H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.edunih.govdiazepine (B8756704) offers multiple sites for substitution reactions, allowing for the introduction of a wide array of functional groups and the modulation of the molecule's properties.
A series of 1-substituted 6-aryl-4H-s-triazolo[4,3-a] umn.edunih.govbenzodiazepines have been synthesized and evaluated for their central nervous system activity. nih.gov It was observed that the introduction of electron-donating substituents at the C-1 position of the triazole ring led to compounds with interesting pharmacological profiles. nih.gov Conversely, the presence of electronegative groups, such as trifluoromethyl, at this position was found to be detrimental to the desired activity. nih.gov This suggests that the electronic nature of the substituent at C-1 plays a crucial role in the molecule's biological function.
Furthermore, substitutions on the diazepine ring have also been explored. For instance, the reaction of N,N-dialkyl-4H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.educlockss.orgbenzodiazepin-5-amines with N-chlorosuccinimide results in the formation of their 4-chloroderivatives. nih.gov These chlorinated intermediates can then undergo nucleophilic substitution with various cyclic amines to yield the corresponding 4,5-diaminoderivatives. nih.gov This two-step process provides a versatile method for introducing diverse amino functionalities at the 4-position of the diazepine ring.
| Reactant | Reagent(s) | Position of Substitution | Product | Reference(s) |
| 6-Aryl-4H-s-triazolo[4,3-a] umn.edunih.govbenzodiazepine (B76468) | Various electrophiles | C-1 | 1-Substituted-6-aryl-4H-s-triazolo[4,3-a] umn.edunih.govbenzodiazepine | nih.gov |
| N,N-dialkyl-4H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.educlockss.orgbenzodiazepin-5-amine | 1. N-Chlorosuccinimide 2. Cyclic amine | C-4 | 4,5-Diamino-N,N-dialkyl-4H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.educlockss.orgbenzodiazepine | nih.gov |
Oxidation and Reduction Chemistry of Nitrogen Heterocycles
The nitrogen-rich heterocyclic core of 9H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.edunih.govdiazepine is susceptible to both oxidation and reduction reactions, which can be utilized to either construct the ring system or modify its existing structure.
An efficient one-pot synthesis of various umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.edunih.govbenzodiazepine derivatives has been achieved through an oxidative cyclization reaction. researchgate.net This method involves the reaction of 2-hydrazino-1,4-benzodiazepines with a range of aldehydes in the presence of diacetoxyiodobenzene (B1259982) as an oxidizing agent. researchgate.net This approach provides a direct route to the fused triazole ring, highlighting the utility of oxidation in the synthesis of this scaffold.
While specific studies on the reduction of the 9H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.edunih.govdiazepine core are not extensively documented in the provided results, the reduction of related nitrogen heterocycles is a common transformation. For instance, the reduction of a nitro group on a triazole ring to an amino group is a well-established reaction. youtube.com Such transformations could potentially be applied to nitro-substituted triazolodiazepine derivatives to introduce amino functionalities.
| Starting Material | Reagent(s) | Key Transformation | Product | Reference(s) |
| 2-Hydrazino-1,4-benzodiazepine and Aldehyde | Diacetoxyiodobenzene | Oxidative Cyclization | 8-Chloro-6-phenyl-1-(substituted)-4H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.edunih.govbenzodiazepine | researchgate.net |
Ring-Opening and Ring-Contraction Pathways
The diazepine ring, being a seven-membered heterocycle, can undergo ring-opening and ring-contraction reactions under certain conditions, leading to the formation of different heterocyclic or acyclic structures.
For instance, the thermal treatment of 5-methoxy-3H-1,4-benzodiazepines in diphenyl ether at high temperatures (160-180 °C) results in a ring contraction to afford 4-methoxyquinazolines as the sole products. clockss.org A proposed mechanism for this transformation involves a thermal electrocyclization to a tricyclic aziridine (B145994) intermediate, followed by ring-opening to an N-ylide, which then cleaves to form the quinazoline. clockss.org Similarly, 5-diethylamino-3H-1,4-benzodiazepines can undergo a similar ring contraction to yield 4-diethylaminoquinazolines. clockss.org These findings suggest that the 1,4-diazepine portion of the triazolodiazepine system could potentially undergo analogous ring contractions under thermal or other forcing conditions.
Cycloaddition and Pericyclic Reactions Involving the Triazolo-Diazepine Moiety
Pericyclic reactions, which proceed through a cyclic transition state, represent a powerful tool in organic synthesis for the construction of complex cyclic systems. umn.edumsu.eduutdallas.edulibretexts.orglibretexts.org These reactions are characterized by their concerted mechanism and high stereospecificity. msu.edulibretexts.org The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu
Cycloaddition reactions involve the coming together of two π-containing molecules to form a new ring. umn.edu A well-known example is the [4+2] cycloaddition, or Diels-Alder reaction. umn.edulibretexts.org The feasibility of these reactions is often governed by the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved. umn.edu
While specific examples of the 9H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.edunih.govdiazepine core participating directly in cycloaddition or pericyclic reactions are not prevalent in the provided literature, the constituent triazole and diazepine rings possess functionalities that could potentially engage in such transformations. For instance, the triazole ring is structurally related to azides, which are known to undergo 1,3-dipolar cycloadditions with alkynes to form stable 1,2,3-triazoles. youtube.com This type of reaction is highly popular in chemical biology for linking molecules. youtube.com
Tautomerism and Isomerization Studies
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a common phenomenon in heterocyclic chemistry. The 9H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.edunih.govdiazepine system, with its multiple nitrogen atoms and potential for proton migration, can exist in different tautomeric forms.
The 1,2,4-triazole (B32235) ring, a key component of the target scaffold, exhibits well-studied tautomerism. scribd.com Theoretical studies have investigated the relative stabilities of the 1H- and 2H-tautomers of 1,2,4-triazole in both the gas phase and aqueous solution. scribd.com
In the context of the larger benzodiazepine framework, the potential for imine-enamine tautomerism exists. For example, in a related 1,4-benzodiazepine (B1214927) system, the shift of the tautomeric imine-enamine equilibrium towards the enamine form can be promoted by reaction with sulfuric acid in methanol. clockss.org This enamine intermediate can then be N-methylated. clockss.org This suggests that under certain acidic or basic conditions, the diazepine portion of the 9H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.edunih.govdiazepine core could exhibit similar tautomeric behavior, which could be exploited for further functionalization.
Functional Group Interconversions on the Triazolo-Diazepine Framework
The synthesis of diverse analogs of the 9H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.edunih.govdiazepine scaffold often relies on the interconversion of functional groups on a pre-existing core structure. These transformations are crucial for structure-activity relationship (SAR) studies and the optimization of pharmacological properties.
A variety of substituted triazolo[4,3-a] umn.edunih.govbenzodiazepine derivatives have been prepared, demonstrating a range of possible functional group interconversions. researchgate.netnih.gov For instance, novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.edunih.govbenzodiazepines have been synthesized by reacting 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione with different aromatic acid hydrazides. nih.gov This reaction not only constructs the triazole ring but also introduces various aryl groups at the 1-position.
Another study details the one-pot synthesis of a library of 8-chloro-6-phenyl-1-(substituted)-4H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.edunih.govbenzodiazepines. researchgate.net This work showcases the introduction of a wide array of substituents at the 1-position, including:
Alkyl groups (e.g., methyl)
Aryl groups (e.g., phenyl, 4-bromophenyl, 4-methoxyphenyl, 4-hydroxyphenyl)
Heteroaryl groups (e.g., 2-furyl, pyridin-3-yl, pyridin-4-yl)
These examples underscore the versatility of the triazolodiazepine scaffold and the feasibility of introducing a diverse range of functional groups to fine-tune its properties.
| Starting Material | Reagent(s) | Functional Group Introduced | Product | Reference(s) |
| 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | Aromatic acid hydrazides | Aryl | 8-Chloro-6-(2-fluorophenyl)-1-(aryl)-4H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.edunih.govbenzodiazepine | nih.gov |
| 2-Hydrazino-7-chloro-5-phenyl-3H-1,4-benzodiazepine | Various aldehydes | Substituted aryl, heteroaryl, alkyl | 8-Chloro-6-phenyl-1-(substituted)-4H- umn.eduresearchgate.netnih.govtriazolo[4,3-a] umn.edunih.govbenzodiazepine | researchgate.net |
Derivatization Strategies and Analogue Synthesis of 9h 1 2 3 Triazolo 4,3 a 1 3 Diazepine
Design Principles for Structural Modification and Library Generation
The rational design of derivatives based on the 9H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netnih.govdiazepine (B8756704) core is guided by several key principles aimed at exploring and optimizing structure-activity relationships (SAR). The triazole fragment is pivotal in the design of bioactive molecules, and its incorporation into lead compounds has been shown to enhance anticancer activities, improve selectivity, and optimize pharmacokinetic profiles. nih.gov The functionalization of the diazepine ring, in particular, is a powerful tool for creating diverse and biologically relevant derivatives. nuph.edu.ua
Key design strategies include:
Scaffold Hopping and Isosteric Replacement: Replacing parts of the core structure with other fragments that retain similar steric and electronic properties to modulate activity and ADME (absorption, distribution, metabolism, and excretion) characteristics.
Positional Scanning: Systematically introducing a variety of substituents at different positions of the triazolo-diazepine scaffold to probe the chemical space around the core and identify key interaction points with biological targets.
Privileged Structure-Based Design: Utilizing the triazolo-diazepine core as a "privileged structure" known to interact with multiple receptor types and modifying it to target a specific biological entity.
Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to enhance potency, reduce toxicity, or alter metabolism. For example, replacing a phenyl ring with a heteroaromatic ring.
Late-Stage Functionalization: Introducing chemical modifications in the final steps of a synthesis, which allows for the rapid generation of a library of analogues from a common advanced intermediate. mdpi.com This approach is particularly efficient for exploring SAR.
These principles guide the generation of focused or diverse chemical libraries, enabling a systematic investigation of how structural changes influence biological outcomes.
Introduction of Substituents at Nitrogen Atoms (e.g., N-alkylation)
The nitrogen atoms within the 9H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netnih.govdiazepine system present opportunities for substitution, although the reactivity of each nitrogen can differ. The N4 position of the diazepine ring is a common site for modification.
One approach involves the desulfonylative alkylation of N-tosyl-1,2,3-triazoles, which provides a regioselective method for N1-alkylation of the triazole moiety under metal-free conditions. beilstein-journals.org While this has been demonstrated on simpler triazoles, the principle could be adapted for the triazolo-diazepine system. beilstein-journals.org Another strategy involves the direct alkylation of related benzodiazepine (B76468) systems. For instance, N,N-dialkyl-4H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netmdpi.combenzodiazepin-5-amines have been prepared, demonstrating that the diazepine nitrogen can be functionalized. nih.gov
A general synthetic route may involve the reaction of a precursor benzodiazepine with an alkylating agent under basic conditions. The choice of base and solvent is crucial to control the regioselectivity of the alkylation.
Functionalization of Carbon Positions (e.g., C-alkylation, C-arylation)
Functionalization of the carbon atoms of the 9H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netnih.govdiazepine scaffold is a primary strategy for generating diverse analogues. The C1 position of the triazole ring and various positions on the fused benzo moiety (in the case of benzodiazepines) are common targets for modification.
A prevalent method for introducing substituents at the C1 position involves the oxidative cyclization of 2-hydrazino-1,4-benzodiazepines with a variety of aldehydes in the presence of an oxidizing agent like diacetoxyiodobenzene (B1259982) (DIB). researchgate.net This one-pot synthesis allows for the direct incorporation of a wide range of aryl and heteroaryl groups at the C1 position. researchgate.net
Another strategy involves the chlorination of the diazepine ring, followed by nucleophilic substitution. For example, N,N-dialkyl-4H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netmdpi.combenzodiazepin-5-amines can be reacted with N-chlorosuccinimide to yield 4-chloroderivatives. nih.gov These chlorinated intermediates can then be treated with various amines to produce 4,5-diamino derivatives. nih.gov
Late-stage functionalization using photoredox chemistry has also been employed on related triazolopyrazine scaffolds, which could be applicable to the triazolo-diazepine system. mdpi.com This radical-based approach allows for the introduction of groups like methyl and difluoroethyl at specific carbon positions. mdpi.com
Table 1: Examples of C-Position Functionalization of the researchgate.netresearchgate.netnih.govTriazolo[4,3-a] researchgate.netnih.govbenzodiazepine Core
| Position | Substituent | Synthetic Method | Precursor | Ref |
| C1 | Phenyl | Oxidative Cyclization with Benzaldehyde (B42025) | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | researchgate.net |
| C1 | 4-Hydroxyphenyl | Oxidative Cyclization with 4-Hydroxybenzaldehyde | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | researchgate.net |
| C1 | Pyridin-4-yl | Oxidative Cyclization with Isonicotinaldehyde | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | researchgate.net |
| C1 | 2-Furyl | Oxidative Cyclization with Furan-2-carbaldehyde | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | researchgate.net |
| C4 | Chloro | Chlorination | N,N-dialkyl-4H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netmdpi.combenzodiazepin-5-amine | nih.gov |
| C4 | Amino (from Chloro) | Nucleophilic Substitution | 4-chloro-N,N-dialkyl-4H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netmdpi.combenzodiazepin-5-amine | nih.gov |
Synthesis of Hybrid Molecules with Other Heterocyclic Systems
Creating hybrid molecules by fusing or linking the 9H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netnih.govdiazepine core with other heterocyclic systems is a powerful strategy to generate novel chemical entities with potentially unique biological activities. nih.gov This approach combines the pharmacophoric features of different scaffolds.
One method involves multi-step sequences to build complex fused systems. For instance, a benzo[f]pyrimido[1,2-d] researchgate.netresearchgate.netnih.govtriazolo[1,5-a] researchgate.netnih.govdiazepinone system has been synthesized through a three-step reaction sequence involving a cascade process. researchgate.net Another example is the synthesis of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, where a 4-amino-5-indolyl-1,2,4-triazole-3-thione is reacted with an acetophenone (B1666503) derivative. mdpi.com
"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another efficient method for creating hybrid molecules. nih.gov This involves preparing a propargyl-functionalized diazepine derivative, which is then reacted with various organic azides to form a 1,2,3-triazole-linked hybrid. nih.gov This strategy has been used to link diazaphenothiazines to a triazole ring. nih.gov
Furthermore, hybrid molecules incorporating piperazine (B1678402) and 1,4-diazepane moieties have been synthesized. nih.gov These were prepared by linking the heterocycles to the N-position of an acetamide (B32628) group attached to a triazolo[4,3-a]quinoline core, a related tricyclic system. nih.gov
Table 2: Examples of Hybrid Molecules Incorporating a Triazole-Fused System
| Fused/Linked Heterocycle | Synthetic Strategy | Resulting System | Ref |
| Pyrimidine | Three-step cascade reaction | Benzo[f]pyrimido[1,2-d] researchgate.netresearchgate.netnih.govtriazolo[1,5-a] researchgate.netnih.govdiazepinone | researchgate.net |
| Pyridazino-indole | Reflux with acid catalyst | 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | mdpi.com |
| Diazaphenothiazine (via 1,2,3-triazole linker) | Copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry") | 1,2,3-Triazole-diazaphenothiazine hybrids | nih.gov |
| Piperazine / 1,4-Diazepane | Acylation and substitution | N-(1-oxo-1,2,4,5-tetrahydro- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinolin-7-yl)acetamides | nih.gov |
Combinatorial and Diversity-Oriented Synthesis Approaches
Combinatorial and diversity-oriented synthesis strategies are employed to rapidly generate large libraries of 9H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netnih.govdiazepine analogues for high-throughput screening. These approaches streamline the synthetic process to explore a wide range of structural variations efficiently.
Liquid-phase combinatorial synthesis has been successfully applied to the related 1,4-benzodiazepine-2,5-dione scaffold. nih.gov This method utilizes a polyethylene (B3416737) glycol (PEG) support, where the synthesis is carried out in solution, combining the advantages of solid-phase synthesis (easy purification) and solution-phase chemistry (monitoring of reactions). nih.gov The multi-step synthesis is performed under mild conditions, and the final products are cleaved from the soluble polymer support. nih.gov This methodology is adaptable for creating libraries of the triazolo-diazepine core by using appropriately functionalized starting materials.
The one-pot, multi-component reactions described for the synthesis of some fused triazolo-diazepine systems also lend themselves to combinatorial approaches. By varying the different components (e.g., amino amides, azidobenzaldehydes), diverse libraries of complex heterocyclic structures can be generated from simple building blocks in a single synthetic operation. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 9h 1 2 3 Triazolo 4,3 a 1 3 Diazepine
X-ray Crystallography for Solid-State Structure Determination and Conformation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For the 9H- researchgate.netunivpm.itnih.govTriazolo[4,3-a] researchgate.netnih.govdiazepine (B8756704) system, this technique provides unequivocal proof of its molecular structure and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of the nuclei within the molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for the initial characterization of 9H- researchgate.netunivpm.itnih.govTriazolo[4,3-a] researchgate.netnih.govdiazepine derivatives. researchgate.netipb.pt The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons, while their coupling patterns reveal adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their nature (aliphatic, aromatic, carbonyl, etc.). researchgate.netualberta.ca
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure. rsc.orgchemrxiv.org
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, identifying neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). chemrxiv.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule and establishing the fusion of the triazole and diazepine rings. chemrxiv.org
The following table summarizes typical NMR data for the core structure of related triazolo-benzodiazepine derivatives.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ (on triazole ring) | ~2.60 | ~13.7 |
| -CH₂- (diazepine ring) | ~4.10 (d), ~5.42 (d) | ~41.6 |
| Aromatic Protons | 6.8 - 8.5 | 114 - 140 |
| Triazole Ring Carbons | - | ~143-153 |
| C=N (diazepine ring) | - | ~158-167 |
| Data derived from studies on substituted 4H- researchgate.netunivpm.itnih.govtriazolo[4,3-a] researchgate.netnih.govbenzodiazepines and related structures. researchgate.netualberta.ca |
The seven-membered diazepine ring in the 9H- researchgate.netunivpm.itnih.govTriazolo[4,3-a] researchgate.netnih.govdiazepine system is conformationally flexible. nih.gov At room temperature, it undergoes a rapid "ring flipping" or inversion process. This dynamic behavior means that unsymmetrically substituted derivatives exist as a mixture of rapidly interconverting conformational enantiomers. nih.gov
Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, can be used to study this process. As the temperature is lowered, the rate of ring inversion slows down. At a certain point (the coalescence temperature), the signals for the individual enantiomers may broaden and then sharpen into separate sets of peaks at even lower temperatures. Analyzing these changes allows for the calculation of the energy barrier (ΔG‡) of the ring flipping process. Studies on related triazole-fused benzodiazepines like alprazolam and triazolam have shown that the fused triazole ring increases this energy barrier by approximately 2 kcal/mol compared to classical benzodiazepines. nih.gov This dynamic behavior can also be investigated using dynamic High-Performance Liquid Chromatography (HPLC) on chiral stationary phases. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS provides an exact molecular weight, which can be used to determine the unique molecular formula. univpm.itdntb.gov.ua
In addition to confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecule. This involves isolating the molecular ion and subjecting it to collision-induced dissociation, which breaks it into smaller, characteristic fragment ions. The fragmentation pattern serves as a "fingerprint" for the molecule and provides valuable structural information. For triazolo-diazepine derivatives, common fragmentation pathways include the elimination of hydrogen cyanide (HCN) from the diazepine ring, leading to a ring contraction. univpm.itnih.gov
The table below outlines characteristic fragmentation patterns observed for related thieno-triazolo diazepine compounds.
| Fragment Ion (m/z) | Proposed Elemental Composition | Description of Loss |
| [M+H]⁺ | C₁₅H₁₁BrFN₅S⁺ | Protonated molecular ion (Flubrotizolam example) |
| [M-HCN]⁺ | C₁₄H₉BrFN₃OS⁺ | Loss of hydrogen cyanide, indicating diazepine ring contraction |
| [M-HCN-H]⁺ | C₁₄H₈BrFN₃OS⁺ | Subsequent loss of a hydrogen radical |
| Data derived from HRMS/MS analysis of Flubrotizolam. univpm.itresearchgate.net |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Structural Features
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govmdpi.com These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies when they absorb energy. The resulting spectrum is a unique fingerprint of the molecule. nih.gov
For the 9H- researchgate.netunivpm.itnih.govTriazolo[4,3-a] researchgate.netnih.govdiazepine scaffold, these methods can identify key structural features:
FT-IR spectroscopy is particularly sensitive to polar bonds. It can detect the stretching vibrations of C=N bonds within the diazepine ring and C=C bonds in any aromatic substituents. researchgate.netnih.gov Water absorption can sometimes interfere with certain regions of the FT-IR spectrum in biological samples. nih.gov
Raman spectroscopy is complementary to FT-IR and is highly effective for detecting non-polar bonds and symmetric vibrations, such as those in aromatic rings. nih.gov
The following table lists characteristic vibrational frequencies for related triazolo-diazepine structures.
| Frequency (cm⁻¹) | Vibrational Mode | Spectroscopy |
| ~1615-1635 | C=N stretch (diazepine ring) | Raman |
| ~1650-1700 | C=O stretch (if present as a lactam) | IR |
| ~3000-3100 | Aromatic C-H stretch | IR, Raman |
| ~1400-1600 | Aromatic ring skeletal vibrations | IR, Raman |
| ~1250-1350 | Triazole ring vibrations | IR, Raman |
| Data derived from spectroscopic studies of related diazepine and triazole compounds. researchgate.netnih.govresearchgate.net |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable for chiral analogues)
As established, the non-planar nature of the seven-membered diazepine ring renders unsymmetrically substituted 9H- researchgate.netunivpm.itnih.govTriazolo[4,3-a] researchgate.netnih.govdiazepine derivatives chiral. nih.gov While these compounds exist as rapidly interconverting enantiomers in solution, the synthesis of stable, enantiomerically pure analogues is a key area of research. whiterose.ac.uk
Chiroptical spectroscopy techniques are essential for analyzing these chiral molecules:
Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light.
Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength.
These techniques are highly sensitive to the three-dimensional arrangement of atoms around a stereocenter. For complex chiral molecules, experimental CD spectra can be compared with spectra predicted by quantum chemical calculations to determine the absolute configuration (R or S) of the stereocenters. nih.gov For example, Vibrational Circular Dichroism (VCD), an infrared analogue of CD, has been successfully used to assign the absolute configuration of complex chiral molecules containing azepine rings by analyzing the VCD spectrum of a synthetic precursor. nih.gov
Computational and Theoretical Chemistry Studies on 9h 1 2 3 Triazolo 4,3 a 1 3 Diazepine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are standard for investigating the structural and electronic properties of heterocyclic molecules like 9H- rsc.orgnih.govnih.govtriazolo[4,3-a] rsc.orgnih.govdiazepine (B8756704). irjweb.comnih.gov These methods are favored for their balance of computational cost and accuracy. Typically, calculations involve a hybrid functional, such as B3LYP, paired with a Pople-style basis set like 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic parameters. nih.govirjweb.com Ab initio methods, while more computationally intensive, can also be employed for higher accuracy.
The analysis of electronic structure provides fundamental insights into the molecule's stability and reactivity. DFT calculations are used to determine the optimized molecular geometry, ensuring the structure corresponds to a minimum on the potential energy surface by confirming the absence of imaginary frequencies. nih.gov
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comirjweb.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required for electronic excitation. irjweb.com For triazole derivatives, this gap is indicative of potential charge transfer interactions within the molecule. irjweb.com
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecular surface. irjweb.comdergipark.org.tr The MEP map visually identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, predicting sites for intermolecular interactions. irjweb.comresearchgate.net
| Parameter | Description | Typical Method | Significance |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | DFT (e.g., B3LYP/6-311G++) | Provides bond lengths, bond angles, and dihedral angles for the most stable structure. irjweb.com |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | DFT | Indicates electron-donating capability. irjweb.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | DFT | Indicates electron-accepting capability. irjweb.com |
| Energy Gap (ΔE) | The difference in energy between LUMO and HOMO. | DFT | Relates to chemical reactivity, stability, and polarizability. irjweb.com |
| MEP Map | Molecular Electrostatic Potential surface. | DFT | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. dergipark.org.tr |
The conformational flexibility of the 9H- rsc.orgnih.govnih.govtriazolo[4,3-a] rsc.orgnih.govdiazepine scaffold is dominated by the seven-membered diazepine ring. This ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. Computational methods are essential for exploring the conformational energy landscape of such molecules.
By systematically varying key dihedral angles and calculating the corresponding single-point energies, a potential energy surface (PES) can be generated. nih.gov This surface maps the relative energies of different conformations, identifying the global minimum energy structure as well as other local minima and the transition states that separate them. nih.gov The energy barriers to interconversion between conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures. nih.gov For complex rings like diazepine, this analysis reveals which conformations are most likely to be populated and their relative stabilities.
| Conformer | Description | Hypothetical Relative Energy (kcal/mol) |
| Boat | A high-symmetry, often higher-energy conformation. | 3.0 - 5.0 |
| Twist-Boat | A more stable, twisted version of the boat conformer. | 0.5 - 1.5 |
| Chair | A common, often low-energy conformation for seven-membered rings. | 0.0 (Reference) |
| Twist-Chair | A twisted variant of the chair conformation. | 1.0 - 2.5 |
Quantum chemical calculations are widely used to predict and help interpret experimental spectra. DFT methods can accurately compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govnih.gov The calculation provides a set of normal modes, each with a specific frequency and intensity. youtube.com Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental data. acs.org This allows for confident assignment of complex experimental spectra. nih.gov
For electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgresearchgate.net TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. nih.gov These transitions, such as n→π* and π→π*, correspond to the absorption bands observed in a UV-Vis spectrum, allowing for the prediction of the maximum absorption wavelength (λmax). nih.govacs.org
| Vibrational Mode | Functional Group | Hypothetical Calculated Wavenumber (cm-1) | Hypothetical Experimental Wavenumber (cm-1) |
| ν(C-H) | Aromatic C-H Stretch | 3150-3050 | 3100-3000 |
| ν(C=N) | Imine/Triazole C=N Stretch | 1650-1580 | 1630-1560 |
| ν(N-N) | Triazole N-N Stretch | 1300-1200 | 1280-1180 |
| γ(C-H) | Out-of-plane C-H Bend | 900-700 | 880-680 |
Molecular Dynamics Simulations for Conformational Stability and Flexibility
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for assessing the conformational stability and flexibility of molecules like 9H- rsc.orgnih.govnih.govtriazolo[4,3-a] rsc.orgnih.govdiazepine, especially in a condensed phase such as in a solvent. nih.gov
| Analysis Type | Description | Information Gained |
| RMSD Plot | Root-Mean-Square Deviation vs. Time | Assesses the structural stability of the molecule; a stable RMSD indicates equilibrium has been reached. |
| RMSF Plot | Root-Mean-Square Fluctuation vs. Residue/Atom | Identifies flexible regions of the molecule by measuring atomic fluctuations around their average positions. |
| Conformational Clustering | Groups similar structures from the trajectory. | Reveals the most populated conformational states and the transitions between them. |
| Solvent Effects | Simulation in an explicit solvent box (e.g., water). | Shows how interactions with the solvent (e.g., hydrogen bonding) influence the molecule's conformation and dynamics. nih.gov |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems. acs.org For the 9H- rsc.orgnih.govnih.govtriazolo[4,3-a] rsc.orgnih.govdiazepine system, DFT calculations can be used to map the entire reaction pathway for its formation, for instance, via an intramolecular cyclization reaction. researchgate.net
This process involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them on the potential energy surface. researchgate.net By calculating the energies of these stationary points, the activation energy (the energy barrier from reactant to TS) for each step can be determined. rsc.org The pathway with the lowest activation energy is generally the most favorable. Such studies can provide a deep understanding of reaction kinetics and selectivity (chemo-, regio-, and diastereoselectivity), explaining why a particular product is formed. acs.org
| Computational Step | Objective | Expected Outcome |
| Reactant/Product Optimization | Find the minimum energy structures of starting materials and final products. | Geometric and energetic data for the start and end points of the reaction. |
| Transition State Search | Locate the first-order saddle point on the potential energy surface between two minima. | The structure and energy of the transition state, which represents the peak of the energy barrier. researchgate.net |
| Frequency Calculation | Characterize stationary points. | Confirms reactants/products have all positive frequencies and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate. |
| IRC Calculation | Intrinsic Reaction Coordinate analysis. | Traces the minimum energy path from the transition state down to the connected reactant and product, confirming the proposed mechanism. |
Quantitative Structure-Property Relationship (QSPR) Studies (focused on intrinsic chemical properties)
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build a mathematical model correlating a molecule's structure with its physicochemical properties. iupac.org For the 9H- rsc.orgnih.govnih.govtriazolo[4,3-a] rsc.orgnih.govdiazepine scaffold, QSPR can be used to predict intrinsic chemical properties without the need for experimental measurement, which is particularly useful for virtual screening of derivative libraries. iupac.orgnih.gov
A QSPR model is developed by first calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological information about the molecule. nih.gov These descriptors are then used as independent variables in a statistical model (e.g., multilinear regression or neural network) to predict a specific property. nih.gov For intrinsic properties, relevant descriptors can include constitutional indices (e.g., molecular weight), topological indices, and quantum-chemically derived values such as dipole moment, polarizability, and orbital energies. nih.govnih.gov
| Descriptor Class | Example Descriptors | Intrinsic Property Predicted |
| Constitutional | Molecular Weight, Atom Counts | Boiling Point, Density |
| Topological | Connectivity Indices (e.g., Wiener Index) | Boiling Point, Viscosity |
| Geometric | Molecular Surface Area, Molecular Volume | Solubility, Partition Coefficient |
| Quantum-Chemical | Dipole Moment, Polarizability, EHOMO, ELUMO, Atomic Charges | Dielectric Constant, pKa, Hydrogen-Bonding Basicity. nih.govnih.gov |
Molecular Interactions and Mechanistic Investigations Non Clinical Focus
Ligand-Target Binding Mechanisms at the Molecular Level
Theoretical binding site analysis through molecular docking studies on analogous triazolo-benzodiazepine structures has provided insights into the potential ligand-target binding mechanisms of the 9H- acs.orgnih.govchemsynthesis.comTriazolo[4,3-a] acs.orgchemsynthesis.comdiazepine (B8756704) scaffold. These computational models predict how the molecule might interact with various protein targets at a molecular level, highlighting the key intermolecular forces involved.
Derivatives of the triazolo-benzodiazepine class have been investigated for their interaction with targets such as the dopamine transporter. nih.govresearchgate.net Molecular docking simulations suggest that the binding is typically characterized by a combination of hydrogen bonds and pi-pi stacking interactions. nih.govresearchgate.net The triazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the fused ring system can engage in hydrophobic and van der Waals interactions within a binding pocket. nih.govresearchgate.net
For instance, in silico studies on related triazolo-benzodiazepines have identified potential hydrogen bonding with amino acid residues like serine and asparagine, and pi-pi stacking with aromatic residues such as phenylalanine and tyrosine. nih.govresearchgate.net The specific geometry and electronic properties of the 9H- acs.orgnih.govchemsynthesis.comTriazolo[4,3-a] acs.orgchemsynthesis.comdiazepine core would dictate the precise nature and strength of these interactions. The conformational flexibility of the diazepine ring also plays a crucial role in allowing the molecule to adopt a favorable orientation within a binding site.
Table 1: Theoretical Intermolecular Interactions of Triazolo-Benzodiazepine Analogs
| Interaction Type | Potential Interacting Residues | Reference |
|---|---|---|
| Hydrogen Bonding | Serine, Asparagine, Glutamine | nih.govresearchgate.net |
| Pi-Pi Stacking | Phenylalanine, Tyrosine | nih.govresearchgate.net |
Intermolecular Interactions in Self-Assembly and Supramolecular Chemistry
The 1,2,4-triazole (B32235) moiety within the 9H- acs.orgnih.govchemsynthesis.comTriazolo[4,3-a] acs.orgchemsynthesis.comdiazepine structure is known to participate in a range of supramolecular interactions. nih.gov These non-covalent interactions, including hydrogen bonding and π-π stacking, can drive the self-assembly of molecules into larger, ordered structures. beilstein-journals.orgnih.gov The nitrogen-rich nature of the triazole ring makes it both a hydrogen bond donor and acceptor, facilitating the formation of predictable supramolecular synthons. nih.gov
Chelation Chemistry and Metal Complexation Studies
The nitrogen atoms of the 1,2,4-triazole ring system in 9H- acs.orgnih.govchemsynthesis.comTriazolo[4,3-a] acs.orgchemsynthesis.comdiazepine provide potential coordination sites for metal ions. eurjchem.comnih.gov Triazole derivatives are known to act as ligands, forming stable complexes with a variety of transition metals. nih.govresearchgate.net The chelation can occur through the nitrogen atoms of the triazole ring, and potentially the nitrogen atoms of the diazepine ring, acting as a bidentate or polydentate ligand.
The coordination of metal ions to triazole-based ligands can lead to the formation of mononuclear or polynuclear metal complexes with diverse structural and electronic properties. eurjchem.commdpi.com The geometry of the resulting metal complex would be dependent on the coordination number and preference of the metal ion, as well as the steric and electronic properties of the triazolo-diazepine ligand. Spectroscopic techniques such as UV-Vis and IR spectroscopy, along with X-ray crystallography, are typically employed to characterize these metal complexes. eurjchem.comnih.gov The formation of such complexes can significantly alter the chemical and physical properties of the parent molecule.
Table 2: Potential Metal Coordination with Triazole-Based Ligands
| Metal Ion | Potential Coordination Sites | Reference |
|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II) | Nitrogen atoms of the triazole ring | nih.govnih.gov |
Role as Molecular Probes in Fundamental Chemical Systems
While not extensively documented for 9H- acs.orgnih.govchemsynthesis.comTriazolo[4,3-a] acs.orgchemsynthesis.comdiazepine itself, the structural features of this compound suggest its potential utility as a molecular probe in fundamental chemical systems. The fused aromatic system could exhibit fluorescence, which might be sensitive to the local chemical environment. Changes in polarity, pH, or the presence of specific ions could modulate its photophysical properties, making it a candidate for a fluorescent sensor.
Furthermore, the ability of the triazole moiety to coordinate with metal ions could be exploited to develop probes for metal ion detection. Upon complexation, changes in the absorption or emission spectra of the molecule could provide a detectable signal for the presence and concentration of the target metal ion. The design of such probes would involve tailoring the substituents on the diazepine ring to fine-tune the selectivity and sensitivity towards specific analytes.
Enzyme-Substrate Analog Studies (Mechanistic Focus on Binding)
From a purely mechanistic standpoint, the 9H- acs.orgnih.govchemsynthesis.comTriazolo[4,3-a] acs.orgchemsynthesis.comdiazepine scaffold can be considered as a rigid framework that can be functionalized to mimic the binding of natural substrates to enzymes. Molecular docking studies on related bis-1,2,4-triazole derivatives have explored their binding interactions with enzymes like thymidine phosphorylase. dovepress.com These studies focus on understanding the non-covalent interactions that govern the binding affinity and specificity, rather than the therapeutic outcome. dovepress.com
The key interactions typically involve hydrogen bonding between the triazole nitrogens and polar residues in the enzyme's active site, as well as hydrophobic interactions with nonpolar pockets. dovepress.com By analyzing the binding modes of a series of analogs, a structure-activity relationship can be developed from a mechanistic perspective, elucidating the role of different functional groups in the binding process. This information is valuable for understanding the principles of molecular recognition at the enzyme active site.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 9H- acs.orgnih.govchemsynthesis.comTriazolo[4,3-a] acs.orgchemsynthesis.comdiazepine |
| Serine |
| Asparagine |
| Glutamine |
| Phenylalanine |
| Tyrosine |
| Valine |
| Alanine |
Applications of 9h 1 2 3 Triazolo 4,3 a 1 3 Diazepine in Chemical Sciences
As Versatile Building Blocks in Complex Organic Syntheses
The 9H- uva.esnih.govmdpi.comtriazolo[4,3-a] uva.esmdpi.comdiazepine (B8756704) core serves as a foundational structure for the synthesis of a wide array of more complex molecules. Its inherent reactivity and multiple sites for functionalization make it a valuable precursor in organic synthesis.
One of the common strategies for the synthesis of derivatives of this scaffold involves the cyclization of a diazepine ring. For instance, novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H- uva.esnih.govmdpi.comtriazolo[4,3-a] uva.esmdpi.combenzodiazepines have been prepared by reacting 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione with various aromatic acid hydrazides. nih.gov This method highlights the role of the diazepine precursor in the construction of the fused triazole ring system.
A more direct and efficient one-pot synthesis of 8-chloro-6-phenyl-1-(substituted)-4H- uva.esnih.govmdpi.comtriazolo[4,3-a] uva.esmdpi.combenzodiazepine (B76468) derivatives has been developed. researchgate.net This method utilizes an oxidative cyclization reaction of 2-hydrazino-1,4-benzodiazepines with various aldehydes in the presence of diacetoxyiodobenzene (B1259982). researchgate.net This approach is noted for its efficiency and circumvents the harsh conditions and multi-step processes of older methods. researchgate.net
The versatility of the scaffold is further demonstrated by the synthesis of a series of 1-substituted 6-aryl-4H-s-triazolo[4,3-a] uva.esmdpi.combenzodiazepines. These syntheses allow for the introduction of a variety of substituents at the 1-position, leading to a library of compounds with diverse chemical properties.
Furthermore, the core structure has been incorporated into even more complex polycyclic systems. For example, derivatives of the new ring system benzo[f]pyrimido[1,2-d] uva.esnih.govresearchgate.nettriazolo[1,5-a] uva.esmdpi.comdiazepine have been synthesized, showcasing the utility of the triazolodiazepine system as a building block for novel heterocyclic frameworks. The synthesis of 9H-bis- uva.esnih.govmdpi.comtriazolo[4,3-a:3',4'-d] uva.esnih.govbenzodiazepines also underscores the ability to construct elaborate molecules from this core. nih.gov
In a different synthetic approach, the triazole-fused ketopiperazine scaffold, specifically uva.esnih.govmdpi.comtriazolo[4,3-a]piperazin-6-ones, has been accessed from optically pure dipeptides. This methodology was also extended to create the tricyclic pyrrolo[1,2-a]triazolo[3,4-c]piperazin-6-one system.
The synthesis of triazolo[1,5-a] uva.esmdpi.comdiazepine derivatives has been achieved through a reagent-based diversity-oriented synthesis starting from polymer-supported homoazidoalanine. nih.gov This solid-phase synthesis approach allows for the creation of a variety of functionalized triazolo[1,5-a] uva.esmdpi.comdiazepines as key intermediates for further molecular modifications. nih.gov
In a related context, the synthesis of dibenzo[b,f] uva.esnih.govmdpi.comtriazolo[4,3-d] uva.esmdpi.comthiazepine derivatives has been accomplished starting from 11-hydrazinyl dibenzo[b,f] uva.esmdpi.comthiazepine, which is then reacted with substituted aromatic aldehydes. researchgate.net
The collective findings from these synthetic studies establish the 9H- uva.esnih.govmdpi.comtriazolo[4,3-a] uva.esmdpi.comdiazepine scaffold and its related structures as highly adaptable building blocks in the construction of a diverse range of complex organic molecules.
Ligands in Catalysis (e.g., organocatalysis, transition metal catalysis)
Based on a comprehensive review of the available scientific literature, there is limited to no specific information on the application of 9H- uva.esnih.govmdpi.comtriazolo[4,3-a] uva.esmdpi.comdiazepine or its direct derivatives as ligands in either organocatalysis or transition metal catalysis. While the broader class of triazole-containing compounds has been explored as ligands for transition metal complexes and as precursors to N-heterocyclic carbenes in organocatalysis, research specifically focused on the 9H- uva.esnih.govmdpi.comtriazolo[4,3-a] uva.esmdpi.comdiazepine scaffold in these catalytic roles appears to be an underexplored area. nih.gov
Potential in Advanced Materials Science (e.g., organic semiconductors, if relevant)
A thorough search of the published literature indicates a lack of research into the application of 9H- uva.esnih.govmdpi.comtriazolo[4,3-a] uva.esmdpi.comdiazepine and its derivatives in the field of advanced materials science. There are no specific reports detailing their use as organic semiconductors, in organic light-emitting diodes (OLEDs), or in other related material science applications. The exploration of this class of compounds for such purposes remains a potential area for future investigation.
Role in Analytical Chemistry (e.g., as chemical sensors or detectors)
Currently, there is a notable absence of published research on the use of 9H- uva.esnih.govmdpi.comtriazolo[4,3-a] uva.esmdpi.comdiazepine or its derivatives in the field of analytical chemistry. No studies have been identified that investigate the potential of this specific scaffold as a chemical sensor or detector for analytes. While other heterocyclic systems are being actively investigated for sensing applications, this particular compound family has not been a focus of such research to date. nih.gov
Challenges and Future Directions in 9h 1 2 3 Triazolo 4,3 a 1 3 Diazepine Research
Development of Novel and Economically Viable Synthetic Routes
A primary challenge in the field is the development of synthetic methodologies that are not only novel but also efficient and cost-effective. Current research aims to move beyond classical, multi-step procedures to more streamlined approaches. A key goal is to optimize reaction conditions to improve yields and reduce the need for costly reagents or purification steps. For instance, optimizing the synthesis of related heterocyclic systems like pyrano[3,4-c]thieno[3,2-e] researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridines has successfully increased yields to as high as 95%. nih.gov Another strategy involves one-pot reactions where multiple chemical transformations occur sequentially in a single reactor, saving time, resources, and waste. nih.gov The development of such efficient one-pot strategies is a significant step toward economic viability. researchgate.net Future work will likely focus on catalytic methods and flow chemistry to further enhance efficiency and scalability.
| Synthetic Strategy | Key Features | Reported Yields | Reference |
| One-Pot Reaction | Closure of thiophene (B33073) ring simultaneously with alkylation. | 81.8–95.0% | nih.gov |
| Reductive Cyclization | Employs N,N-dimethylhydrazine and FeCl3·6H2O. | Good | researchgate.net |
| Palladium-Catalyzed Domino Sequence | Involves C-C followed by N-C bond formation. | Not specified | researchgate.net |
Exploration of Undiscovered Reactivity Patterns and Transformations
Understanding the intrinsic reactivity of the 9H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netnih.govdiazepine (B8756704) nucleus is crucial for creating diverse and novel analogues. Research has shown that the functionalization of this scaffold is highly dependent on the electronic nature of substituents. For example, in studies on 6-aryl-4H-s-triazolo[4,3-a] researchgate.netnih.govbenzodiazepines, it was found that introducing electron-donating groups at the C-1 position led to interesting pharmacological activity, whereas electronegative substituents were detrimental. nih.gov This highlights a specific reactivity pattern where the electron density at key positions governs the molecule's potential.
Future explorations will likely focus on:
New Cyclization Reactions : Investigating the potential of existing functional groups on the diazepine ring to undergo further cyclizations to create more complex, polycyclic systems. nih.gov
Selective Functionalization : Developing methods to selectively introduce chemical groups at various positions on the triazole or diazepine rings, which remains a significant synthetic challenge.
Condensation Reactions : Utilizing condensation reactions to introduce novel moieties, such as the stereoselective synthesis of an α,β-unsaturated imine-benzodiazepine via condensation with benzaldehyde (B42025) derivatives. nih.gov
Advanced Computational Methodologies for Predictive Modeling and Design
Computational chemistry has become an indispensable tool for accelerating the drug discovery process. For triazolodiazepine systems, advanced computational methods are being used to predict how new derivatives will behave before they are ever synthesized in a lab. researchgate.net These in silico techniques provide deep insights into the molecular properties of these compounds.
Key computational approaches include:
Molecular Docking : This method simulates the binding of a molecule to a biological target, such as a receptor or enzyme, helping to predict its potential activity. researchgate.netdntb.gov.ua
Density Functional Theory (DFT) : DFT calculations are used to understand the electronic structure and reactivity of a molecule. researchgate.netnih.gov This can elucidate reaction mechanisms and predict the chemo-, regio-, and stereoselectivity of a reaction. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. researchgate.net
ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable drug-like characteristics early in the design process. researchgate.netdntb.gov.ua
These predictive models allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. researchgate.net
| Computational Method | Application in Triazolodiazepine Research | Reference |
| Molecular Docking | Exploring binding interactions with target proteins. | researchgate.netdntb.gov.ua |
| Density Functional Theory (DFT) | Characterizing molecular reactivity and reaction mechanisms. | researchgate.netnih.gov |
| Molecular Dynamics (MD) | Investigating the stability of ligand-protein complexes. | researchgate.net |
| MM-GBSA Calculations | Estimating binding free energies. | researchgate.net |
| ADMET Studies | Assessing drug-like properties and potential safety profiles. | researchgate.netdntb.gov.ua |
Integration with New Chemical Technologies and Methodologies for High-Throughput Studies
To accelerate the discovery of new lead compounds, the integration of modern chemical technologies is essential. Combinatorial chemistry techniques, for example, allow for the rapid synthesis of large libraries of related compounds. This approach has been used to prepare numerous analogues of researchgate.netresearchgate.netnih.govtriazolo[1,5-a] researchgate.netnih.govnih.govtriazines by replacing a piperazinyl group with a wide variety of other diamines. nih.gov Such a strategy enables a systematic exploration of the structure-activity relationship (SAR) around the core scaffold.
Future progress in this area will depend on the broader adoption of:
High-Throughput Screening (HTS) : While synthesis of compound libraries is established, the next step is to screen these libraries rapidly for biological activity using automated HTS platforms.
Flow Chemistry : Performing reactions in continuous flow reactors rather than in traditional batches can offer better control over reaction parameters, improve safety, and allow for easier scaling of production.
Automated Synthesis : The use of robotic systems to perform chemical reactions can further increase the speed and efficiency of generating new derivatives for testing.
The combination of high-throughput synthesis with computational design and HTS represents a powerful, modern workflow for discovering novel 9H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netnih.govdiazepine derivatives.
Fundamental Investigations into Stereoselective Synthesis and Enantiopure Access
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, the ability to synthesize a single, pure enantiomer—a process known as stereoselective synthesis—is of fundamental importance.
Significant progress has been made in the stereoselective synthesis of benzodiazepine-based scaffolds. Key breakthroughs include:
Diastereoselective Cycloadditions : Intramolecular 1,3-dipolar cycloadditions have been used to create new tetracyclic 1,4-benzodiazepinonic systems in an enantiopure form with total diastereoselectivity. researchgate.net The absolute stereochemistry of these products has been confirmed by methods like X-ray crystallography. researchgate.net
Memory of Chirality : An innovative protocol has been developed for the enantioselective alkylation of 1,4-benzodiazepine-2-ones. nih.gov In this method, even after the original chiral center is destroyed during the reaction, the boat-shaped conformation of the diazepine ring "remembers" the chirality, guiding the alkylation to proceed with high enantiomeric excess (86-99% ee). nih.gov This provides access to previously unexplored "quaternary" benzodiazepine (B76468) structures. nih.gov
Regio- and Stereoselective Reactions : The development of reactions that are completely regio- and stereoselective, such as specific condensation reactions, is crucial for producing a single desired isomer. nih.gov
Future research will continue to seek novel chiral catalysts and synthetic routes to provide reliable and versatile access to enantiopure 9H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netnih.govdiazepines and their derivatives.
Q & A
Basic Research Questions
Q. What are the foundational synthetic methodologies for 9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine derivatives?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, hydrazone precursors undergo [3+2]-cycloaddition or rearrangement reactions under controlled conditions. Key steps include:
- Cyclization : Use of dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base to facilitate ring closure .
- Oxidation : Hydrogen peroxide (H₂O₂) or iodine (I₂) in ethanol to stabilize intermediate structures .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF, K₂CO₃, 80°C | 65–78 | |
| Oxidation | I₂, EtOH, RT | 82–90 |
Q. How are spectroscopic techniques employed to confirm the structure of triazolo-diazepine derivatives?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are critical.
- NMR : Assign peaks based on coupling patterns (e.g., singlet for triazole protons, multiplet for diazepine rings) .
- X-ray : Resolve tautomeric ambiguities by confirming bond lengths and ring conformations .
Q. What in vitro assays are used to evaluate the bioactivity of triazolo-diazepine compounds?
- Methodology :
- Enzyme inhibition : Measure IC₅₀ values against GABA-A receptors or kinases using fluorometric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for tautomeric forms of triazolo-diazepines?
- Methodology :
- Dynamic NMR : Monitor temperature-dependent chemical shifts to identify tautomeric equilibria .
- DFT Calculations : Compare theoretical NMR spectra (B3LYP/6-311+G(d,p)) with experimental data to validate dominant tautomers .
Q. What strategies optimize low yields in cyclization steps during synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reaction kinetics .
- Catalyst Optimization : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions .
- Real-Time Monitoring : Use in-situ FTIR to track intermediate formation and adjust conditions dynamically .
Q. How can computational tools predict the pharmacological potential of novel triazolo-diazepine derivatives?
- Methodology :
- Molecular Docking : Simulate binding affinities to target proteins (e.g., GABA-A) using AutoDock Vina .
- QSAR Modeling : Train models on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
Q. What factorial design approaches improve reaction scalability for triazolo-diazepine synthesis?
- Methodology :
- 2³ Factorial Design : Vary temperature (60–100°C), catalyst loading (1–5 mol%), and solvent volume (5–10 mL) to identify optimal conditions .
- ANOVA Analysis : Statistically validate the impact of each factor on yield and purity .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodology :
- Free Energy Perturbation (FEP) : Refine docking scores by simulating ligand-protein interactions at atomic resolution .
- Metabolite Screening : Use LC-MS to identify off-target metabolites that may alter pharmacological profiles .
Key Challenges & Future Directions
- Challenge : Balancing electron-withdrawing substituents to enhance bioactivity without compromising solubility.
- Solution : Introduce hydrophilic groups (e.g., -OH, -NH₂) at C3/C7 positions while maintaining triazole ring planarity .
- AI Integration : Implement machine learning (e.g., COMSOL Multiphysics) to automate reaction optimization and reduce trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
